ZM-447439
Overview
Description
ZM 447439 is a potent and selective inhibitor of aurora kinases, which are a family of serine/threonine kinases essential for accurate chromosome segregation during cell division . This compound has shown significant potential in therapeutic applications, particularly in the treatment of various cancers .
Scientific Research Applications
ZM 447439 has a wide range of scientific research applications, including :
Chemistry: It is used as a tool compound to study the role of aurora kinases in cell division and chromosome segregation.
Biology: The compound is used to investigate the molecular mechanisms of cell cycle regulation and apoptosis.
Medicine: ZM 447439 has shown promise in preclinical studies as a potential therapeutic agent for treating various cancers, including neuroendocrine tumors and hepatocellular carcinoma.
Industry: The compound is used in the development of new cancer therapies and as a reference standard in pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatocyte Growth Factor (HGF) receptor c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . These receptors play a crucial role in cell proliferation, survival, and angiogenesis.
Mode of Action
The compound acts as an ATP-competitive inhibitor for the HGF receptor c-MET and VEGFR2 . It binds to these receptors and inhibits their activity, thereby preventing the downstream signaling pathways that lead to cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of c-MET and VEGFR2 disrupts several biochemical pathways. These include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway , both of which are involved in cell proliferation and survival. The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis .
Result of Action
The result of the compound’s action is the inhibition of tumor angiogenesis, tumor cell proliferation, and metastasis . This is achieved through the inhibition of the HGF receptor c-MET and VEGFR2, and the subsequent disruption of the associated biochemical pathways .
Safety and Hazards
Preparation Methods
ZM 447439 is synthesized through a multi-step process involving the following key steps :
Formation of the quinazoline core: The synthesis begins with the formation of the quinazoline core structure.
Substitution reactions: Various substitution reactions are carried out to introduce the methoxy, morpholinylpropoxy, and benzamide groups at specific positions on the quinazoline ring.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial production methods for ZM 447439 typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
ZM 447439 undergoes several types of chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the quinazoline ring.
Substitution: Substitution reactions are commonly used to introduce different substituents on the quinazoline core.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
ZM 447439 is unique in its high selectivity for aurora kinases compared to other protein kinases . Similar compounds include :
Alisertib: Another aurora kinase inhibitor with a different chemical structure.
Barasertib: A selective inhibitor of aurora B kinase.
Tozasertib: An inhibitor of aurora kinases with broader kinase selectivity.
Compared to these compounds, ZM 447439 has shown higher selectivity for aurora A and aurora B kinases, making it a valuable tool for studying the specific roles of these kinases in cell division and cancer .
Properties
IUPAC Name |
N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O4/c1-36-26-18-24-25(19-27(26)38-15-5-12-34-13-16-37-17-14-34)30-20-31-28(24)32-22-8-10-23(11-9-22)33-29(35)21-6-3-2-4-7-21/h2-4,6-11,18-20H,5,12-17H2,1H3,(H,33,35)(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNYUTNQZVRGMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186833 | |
Record name | ZM-447439 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331771-20-1 | |
Record name | N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331771-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ZM-447439 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331771201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZM-447439 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00186833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZM-447439 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSN3P9776R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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